Home > Products > Screening Compounds P69907 > Sitagliptin phosphate
Sitagliptin phosphate - 1269630-53-6

Sitagliptin phosphate

Catalog Number: EVT-7986659
CAS Number: 1269630-53-6
Molecular Formula: C16H18F6N5O5P
Molecular Weight: 505.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sitagliptin Phosphate is the phosphate salt form of sitagliptin, an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may cause an increased risk in the development of pancreatitis.
A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.
Source and Classification

Sitagliptin phosphate is synthesized from sitagliptin, which itself is a synthetic compound. The classification of sitagliptin phosphate falls under the category of antidiabetic agents, specifically within the class of incretin mimetics. These agents work by inhibiting the enzyme dipeptidyl peptidase-4, leading to increased levels of incretin hormones, which play a crucial role in glucose metabolism.

Synthesis Analysis

The synthesis of sitagliptin phosphate has evolved over the years, with various methods being developed to enhance yield and reduce costs.

Molecular Structure Analysis

Sitagliptin phosphate has a complex molecular structure characterized by its β-amino acid moiety. The molecular formula is C16H21F3N5O3P, and its structure includes:

  • Chiral Centers: The presence of chiral centers contributes to its pharmacological activity.
  • Functional Groups: The molecule features amine, hydroxyl, and phosphate groups that are essential for its biological function.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for its interaction with the dipeptidyl peptidase-4 enzyme.

The detailed molecular structure can be represented as follows:

Sitagliptin Phosphate Structure C16H21F3N5O3P \text{Sitagliptin Phosphate Structure}\quad \text{ C16H21F3N5O3P }
Chemical Reactions Analysis

Sitagliptin phosphate participates in several chemical reactions during its synthesis and application:

  1. Transaminase Reactions: These reactions are critical for introducing amino groups into the molecular structure, enhancing its biological activity.
  2. Reduction Reactions: Reduction processes using sodium borohydride or other reducing agents help in converting ketones to alcohols or amines.
  3. Hydrogenation Reactions: Asymmetric hydrogenation introduces chirality into the compound, which is vital for its pharmacological efficacy.

These reactions are optimized to improve yield and purity while minimizing waste products.

Mechanism of Action

The mechanism of action of sitagliptin phosphate involves inhibition of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme:

Physical and Chemical Properties Analysis

Sitagliptin phosphate exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 405.4 g/mol.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Typically ranges between 140°C - 145°C.

These properties are essential for determining the compound's formulation and storage conditions.

Applications

Sitagliptin phosphate is primarily used in clinical settings for:

  1. Diabetes Management: It is prescribed as a monotherapy or in combination with other antidiabetic medications to improve glycemic control in adults with type 2 diabetes.
  2. Research Applications: Ongoing research explores its potential benefits in other metabolic disorders and conditions related to insulin resistance.
  3. Pharmaceutical Development: Its synthesis methods are studied for optimization in pharmaceutical manufacturing processes.
Molecular Mechanisms of Sitagliptin Phosphate in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Dynamics

Structural Basis of DPP-4 Enzyme Interaction

Sitagliptin phosphate exerts its primary pharmacological effect through high-affinity, competitive inhibition of dipeptidyl peptidase-4 (DPP-4), a membrane-associated serine protease. Structural analyses reveal that sitagliptin binds to the catalytic pocket of DPP-4 with an affinity energy of -8.1 kcal mol⁻¹, forming a stable enzyme-inhibitor complex [2]. The binding mechanism involves multiple critical interactions: hydrogen bonding occurs with Glu203, Glu204, Tyr663, and Tyr667 residues; hydrophobic interactions engage Tyr547, Tyr667, Asn710, Val711, His740, Ser630, Ser209, Arg358, Phe357, and Val207; π-stacking occurs with Phe355 and Tyr667; and halogenic bonds form with Arg123, Glu204, and Arg356 [2] [4]. The trifluorophenyl group of sitagliptin occupies the S1 hydrophobic pocket, while its triazolopiperazine scaffold interacts extensively with the S2 extensive subsite [5]. This multi-point attachment induces minimal conformational change in DPP-4 (Root Mean Square Deviation < 1Å), preserving overall enzyme topology while effectively blocking the active site [2] [4].

Table 1: Structural Interactions Between Sitagliptin and DPP-4 Residues

Interaction TypeAmino Acid ResiduesFunctional Significance
Hydrogen BondingGlu203, Glu204, Tyr663, Tyr667Anchors inhibitor in catalytic site
Hydrophobic InteractionsTyr547, Tyr667, Asn710, Val711, His740, Ser630, Ser209, Arg358, Phe357, Val207Stabilizes inhibitor positioning in hydrophobic pockets
π-StackingPhe355, Tyr667Enhances aromatic stacking interactions
Halogenic BondsArg123, Glu204, Arg356Unique fluorine-mediated binding interactions
S1 Pocket OccupationTrifluorophenyl groupBlocks substrate access to catalytic triad
S2 Extensive SubsiteTriazolopiperazine scaffoldEnhances binding specificity and duration

Selectivity Profiling Against DPP-8/DPP-9 Isoforms

Sitagliptin demonstrates remarkable selectivity (>2,600-fold) for DPP-4 over the structurally homologous enzymes DPP-8 and DPP-9. This selectivity is mediated by steric constraints within the S1 pocket and specific electrostatic interactions that differ significantly in these isoforms [5] [4]. While DPP-4 possesses a Glu205/Glu206 dyad that forms critical hydrogen bonds with sitagliptin's amine group, DPP-8/DPP-9 contain hydrophobic residues at equivalent positions that create steric hindrance [5]. The β-propeller domain of DPP-4 provides additional stabilization through interactions absent in DPP-8/DPP-9. This selective inhibition profile is pharmacologically crucial since non-selective DPP-4 inhibition has been associated with adverse effects, while sitagliptin's selectivity preserves immune functions regulated by DPP-8/DPP-9 [5].

Incretin-Mediated Pathways: GLP-1 and GIP Potentiation

Glucose-Dependent Insulin Secretion Modulation

Sitagliptin enhances glucose homeostasis primarily through potentiation of the incretin system. By inhibiting DPP-4-mediated degradation, sitagliptin extends the half-life of endogenous glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [9]. This enzymatic inhibition increases plasma concentrations of active GLP-1(7-36) by 2-3 fold, significantly amplifying glucose-dependent insulin secretion from pancreatic β-cells [9]. The molecular mechanism involves GLP-1 binding to its receptor (GLP-1R), which activates adenylate cyclase, increases intracellular cAMP, and enhances calcium-dependent exocytosis of insulin granules [9] [1]. Crucially, this insulinotropic effect is glucose-dependent, with maximal stimulation occurring at plasma glucose concentrations >90 mg/dL, thereby minimizing hypoglycemia risk [9]. Research demonstrates that low-dose sitagliptin administration (selectively inhibiting intestinal DPP-4) enhances insulin secretion by 60-70% during hyperglycemic clamps, confirming the incretin system's centrality to sitagliptin's mechanism [9].

Table 2: Incretin Kinetics Modulation by Sitagliptin Phosphate

ParameterBasal StateSitagliptin-Mediated EffectPhysiological Consequence
GLP-1(7-36) half-life1-2 minutesIncreases to 4-7 minutesProlonged incretin activity
Active GLP-1 concentration10-15 pmol/LIncreases 2-3 foldEnhanced insulin secretion
β-cell insulin secretionGlucose-dependentAmplified by 60-70%Improved postprandial glucose disposal
GIP bioactivityLimited by rapid degradationSignificantly prolongedEnhanced β-cell proliferation
Incretin degradation productsHis-Ala (GLP-1), Tyr-Ala (GIP)Reduced by >80%Decreased counter-regulatory glucagon release

Suppression of Glucagon Release in Hyperglycemic States

Sitagliptin exerts paracrine-mediated suppression of pancreatic α-cell glucagon secretion, particularly during hyperglycemia. This effect occurs through dual mechanisms: (1) potentiation of GLP-1 action on α-cells via direct GLP-1 receptor binding, and (2) reduction of bioactive incretin degradation products (His-Ala from GLP-1, Tyr-Ala from GIP) that stimulate glucagon release [9]. In hyperglycemic states, sitagliptin reduces glucagon secretion by 35-40% without impairing glucagon's counter-regulatory response during hypoglycemia [9]. The molecular pathway involves GLP-1 receptor activation on α-cells, which hyperpolarizes membrane potential through ATP-sensitive potassium channel activation and inhibits voltage-gated calcium channels, thereby reducing calcium-triggered glucagon exocytosis [1] [9]. Additionally, sitagliptin indirectly suppresses glucagon through enhanced insulin and somatostatin secretion, both potent paracrine inhibitors of α-cell function [9].

Non-Incretin Molecular Targets of DPP-4 Inhibition

Impact on Neuropeptide Y (NPY) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

Beyond incretin hormones, sitagliptin modulates multiple neuropeptides that influence glucose homeostasis and neuronal function. Pituitary adenylate cyclase-activating polypeptide (PACAP), a DPP-4 substrate with neurotrophic properties, demonstrates significantly prolonged activity under sitagliptin-mediated DPP-4 inhibition [3]. In dorsal root ganglia (DRG) neurons, PACAP (0.1 μM) increases neurite length by 61% (2221 ± 466 μm vs. control 1379 ± 420 μm, p<0.0001), an effect potentiated by sitagliptin through reduced PACAP degradation [3]. This neurotrophic activity is clinically relevant for diabetic polyneuropathy management. Conversely, neuropeptide Y (NPY), another DPP-4 substrate, shows complex regulation: DPP-4 inhibition increases intact NPY(1-36) concentrations but reduces the DPP-4-generated NPY(3-36) fragment, which exhibits different receptor affinity profiles [8]. The preserved NPY(1-36) enhances Y1 receptor signaling, potentially influencing appetite regulation and bone metabolism [8].

Sitagliptin also demonstrates DPP-4-independent effects on cellular stress responses. In endothelial cells exposed to high glucose conditions, sitagliptin activates AMP-activated protein kinase (AMPK) through phosphorylation at Thr172, reducing reactive oxygen species (ROS) generation by 65% and preventing mitochondrial membrane potential collapse [1]. This AMPK-mediated pathway protects against hyperglycemia-induced apoptosis, suggesting vascular protective mechanisms beyond incretin potentiation [1]. Additionally, sitagliptin modulates stromal cell-derived factor-1α (SDF-1α) cleavage, preserving intact SDF-1α concentrations that promote neuronal repair mechanisms [3] [6].

Table 3: Non-Incretin Substrates Modulated by Sitagliptin-Mediated DPP-4 Inhibition

SubstrateBiological RoleEffect of DPP-4 InhibitionFunctional Outcome
PACAPNeurotrophic factor, insulin secretion modulatorIncreased intact PACAP (38-fold ↑)Neurite outgrowth (61% ↑), neuroprotection
NPY(1-36)Appetite regulation, osteoblast inhibitionIncreased intact NPY (3-4 fold ↑)Reduced food intake, bone metabolism modulation
SDF-1αStem cell homing, neural repairIncreased active form (2.5 fold ↑)Enhanced tissue regeneration
Substance PNeurogenic inflammation, pain transmissionReduced degradation (40% ↓)Potential impact on neuropathic pain
β-endorphinEndogenous opioid, glucose regulationProlonged activityAnalgesic effects, insulin sensitivity

Properties

CAS Number

1269630-53-6

Product Name

Sitagliptin phosphate

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid

Molecular Formula

C16H18F6N5O5P

Molecular Weight

505.31 g/mol

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.